N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
CAS No.: 2640819-44-7
Cat. No.: VC11873415
Molecular Formula: C17H22N8
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640819-44-7 |
|---|---|
| Molecular Formula | C17H22N8 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-ethyl-6-methyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C17H22N8/c1-3-18-15-12-13(2)21-17(22-15)24-10-8-23(9-11-24)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22) |
| Standard InChI Key | UCTXPHTYJVIDLA-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
| Canonical SMILES | CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s architecture comprises three distinct heterocyclic systems:
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Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with methyl and ethyl groups at positions 6 and 4, respectively.
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Piperazine linker: A six-membered diamine ring connecting the pyrimidine and pyrazolo[1,5-a]pyrazine moieties, enhancing conformational flexibility.
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Pyrazolo[1,5-a]pyrazine: A fused bicyclic system with nitrogen atoms at positions 1, 2, and 5, contributing to electronic diversity and potential protein-binding interactions.
The molecular geometry facilitates interactions with biological targets, as evidenced by computational models predicting hydrogen bonding between the pyrazolo[1,5-a]pyrazine nitrogen atoms and kinase active sites .
The ethyl and methyl substituents likely enhance lipophilicity, favoring blood-brain barrier penetration, while the piperazine linker improves solubility in polar solvents.
Synthesis and Optimization
Synthetic Pathways
Although a detailed protocol for N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine remains undisclosed, its synthesis likely follows strategies employed for related pyrazolo[1,5-a]pyrazine derivatives:
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Pyrimidine Core Formation: Condensation of methylguanidine with ethyl acetoacetate under acidic conditions yields 4-amino-6-methylpyrimidine.
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Piperazine Introduction: Nucleophilic aromatic substitution at the pyrimidine C2 position using piperazine in refluxing ethanol.
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Pyrazolo[1,5-a]pyrazine Coupling: Buchwald-Hartwig amination or Ullmann-type coupling to attach the pyrazolo[1,5-a]pyrazine moiety .
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions involving piperazine typically proceed at 80–100°C to balance kinetics and side-product formation.
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency during pyrazolo[1,5-a]pyrazine attachment .
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Purification: Sequential column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) isolates the target compound with >95% purity.
Biological Activity and Mechanism of Action
Kinase Inhibition
The pyrazolo[1,5-a]pyrazine scaffold exhibits affinity for ATP-binding pockets in kinases. In silico docking studies suggest that N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine may inhibit:
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AMP-Activated Protein Kinase (AMPK): A regulator of cellular energy homeostasis, implicated in cancer metabolism .
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MET Kinase: A receptor tyrosine kinase involved in tumor invasion and metastasis .
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidine analogs demonstrate inhibition of mycobacterial ATP synthase (IC₅₀ = 0.2–1.5 μM), a target for tuberculosis therapy. While direct evidence for this compound is lacking, structural similarities suggest comparable activity, warranting enzymatic assays.
Pharmacological Applications
Oncology
Preclinical studies on related compounds highlight:
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Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of Bcl-2 in MCF-7 breast cancer cells .
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Angiogenesis Suppression: Inhibition of vascular endothelial growth factor (VEGF) signaling at nanomolar concentrations .
Infectious Diseases
The compound’s potential to disrupt bacterial energy metabolism aligns with efforts to combat drug-resistant Mycobacterium tuberculosis.
Future Research Directions
Target Validation
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Kinase Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets.
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Crystallography: Co-crystallization with AMPK or MET to elucidate binding modes .
ADMET Optimization
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Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.
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Toxicology: Acute and chronic toxicity studies in non-human primates.
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